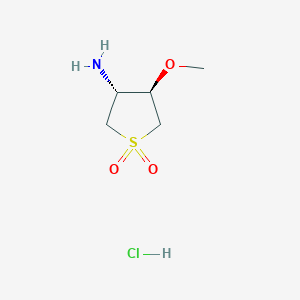
trans-3-Amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride: is a chemical compound with the molecular formula C5H12ClNO3S and a molecular weight of 201.67 g/mol . This compound is known for its unique structure, which includes a tetrahydrothiophene ring substituted with an amino group and a methoxy group, along with a sulfone group and a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring through a cyclization reaction. This can be achieved by reacting a suitable diene with sulfur or a sulfur-containing reagent under controlled conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with an amine source, such as ammonia or an amine derivative.
Methoxylation: The methoxy group is introduced through an etherification reaction, where the intermediate compound is reacted with a methoxy source, such as methanol, in the presence of an acid catalyst.
Oxidation to Sulfone: The sulfone group is introduced through an oxidation reaction. This can be achieved by reacting the intermediate compound with an oxidizing agent, such as hydrogen peroxide or a peracid.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the tetrahydrothiophene ring is further oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, where the sulfone group is reduced to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Amino derivatives, ether derivatives, thiol derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Catalysis: Employed as a catalyst or catalyst precursor in various organic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfur-containing enzymes.
Biochemical Probes: Used as a biochemical probe to study the function and mechanism of sulfur-containing biomolecules.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its unique structural features and reactivity.
Therapeutic Agents: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
Material Science: Used in the development of new materials, particularly in the field of polymers and coatings.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of trans-3-Amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of sulfur-containing enzymes, thereby blocking their activity. It can also interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways .
Comparaison Avec Des Composés Similaires
- trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienylamine hydrochloride
- trans-4-(Methylamino)tetrahydro-3-furanol hydrochloride
- 1,4-Dithiane-2,5-diol
Comparison:
- Structural Differences: While all these compounds contain a tetrahydrothiophene or similar ring structure, they differ in the substituents attached to the ring. For example, trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienylamine hydrochloride has a methoxy group and an amino group, similar to trans-3-Amino-4-methoxytetrahydrothiophene 1,1-dioxide hydrochloride, but with different positions of the substituents.
- Reactivity: The presence of different functional groups affects the reactivity and chemical behavior of these compounds. For instance, the methoxy group can influence the electron density on the ring, affecting its reactivity in substitution and oxidation reactions.
- Applications: The unique combination of functional groups in this compound makes it particularly useful in specific applications, such as enzyme inhibition and drug development, compared to other similar compounds .
Propriétés
Formule moléculaire |
C5H12ClNO3S |
|---|---|
Poids moléculaire |
201.67 g/mol |
Nom IUPAC |
(3R,4R)-4-methoxy-1,1-dioxothiolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO3S.ClH/c1-9-5-3-10(7,8)2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m0./s1 |
Clé InChI |
ZAKKOQKZGDVKGA-FHAQVOQBSA-N |
SMILES isomérique |
CO[C@H]1CS(=O)(=O)C[C@@H]1N.Cl |
SMILES canonique |
COC1CS(=O)(=O)CC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















